

Structural Analogues of LDN-209929 Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

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Introduction

LDN-209929 dihydrochloride is a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase essential for the proper alignment of chromosomes during mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3). This post-translational modification is a key event in the mitotic cascade, ensuring centromeric cohesion and accurate chromosome segregation. The dysregulation of haspin has been implicated in various proliferative diseases, making it an attractive therapeutic target in oncology.

LDN-209929 was developed through the optimization of an earlier acridine-based haspin inhibitor, LDN-192960, which also exhibited significant off-target activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). This guide provides an in-depth overview of the structural analogues of LDN-209929, focusing on their structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used for their evaluation.

Core Compound and its Analogues: The Acridine Series

The development of LDN-209929 stemmed from a high-throughput screen that identified an acridine analogue as a potent haspin kinase inhibitor. Subsequent optimization efforts focused



on modifying this scaffold to improve potency and selectivity against haspin over DYRK2.

Structure-Activity Relationship (SAR)

The SAR studies of the acridine series revealed several key features influencing inhibitory activity and selectivity:

- Acridine Core: The tricyclic acridine core is essential for binding to the ATP-binding pocket of both haspin and DYRK2.
- Amino Side Chain: Modifications to the amino side chain at the 9-position of the acridine ring
 were critical for modulating potency and selectivity. The length and nature of this chain
 significantly impact interactions within the kinase domain. LDN-209929 features a specific
 side chain that confers a 180-fold selectivity for haspin over DYRK2[1].
- Substitutions on the Acridine Ring: Alterations to the substitution pattern on the acridine ring also influence inhibitor performance.

Quantitative Data for LDN-192960 Analogues

The following table summarizes the inhibitory activity of LDN-209929 and its key analogues against haspin and DYRK2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound	Haspin IC50 (nM)	DYRK2 IC50 (nM)	Selectivity (DYRK2/Haspin)
LDN-192960	13	53	~4
LDN-209929 (Compound 33)	< 60	9,900	> 180
LDN-211848 (Compound 41)	> 2,100	< 400	> 5.4 (selective for DYRK2)
Compound 6	-	17	-

Data sourced from Cuny et al., Bioorg Med Chem Lett. 2010 and Banerjee et al., Elife 2022.[1] [2]



Other Classes of Haspin Inhibitors

While the acridine series represents the direct lineage of LDN-209929, other chemical scaffolds have been explored for haspin inhibition.

Pyridoquinazoline Derivatives

A novel pyridoquinazoline-based inhibitor was identified with an IC50 of 50 nM for haspin and demonstrated excellent selectivity across a large kinase panel[3][4].

Indolo[2,3-c]quinolin-6-one Derivatives

A series of substituted indolo[2,3-c]quinolin-6-ones were developed as haspin inhibitors, with two compounds exhibiting IC50 values of 1 nM and 2 nM[5]. These compounds also showed high selectivity against other kinases like DYRK1A and CLK1[5].

Experimental Protocols Synthesis of Acridine Analogues (General Procedure)

The synthesis of many acridine analogues, including the precursors to LDN-209929, generally follows the pathway outlined below:

- Ullmann Condensation: A 2-bromobenzoic acid is coupled with an appropriate aniline using a copper catalyst to form a diphenylamine derivative.
- Cyclization: The diphenylamine derivative is cyclized to form a 9-chloroacridine using a dehydrating agent like phosphorus oxychloride.
- Nucleophilic Substitution: The 9-chloroacridine is then reacted with a desired amine to introduce the side chain at the 9-position, yielding the final acridine inhibitor.

This is a generalized summary based on synthetic schemes presented in the literature.[1]

In Vitro Haspin Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of compounds against haspin kinase.



Materials:

- Recombinant human haspin kinase
- Histone H3 (1-21) peptide substrate
- [y-³²P]ATP (radiolabeled ATP)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP solution
- Inhibitor compounds dissolved in DMSO
- Phosphocellulose paper
- · Phosphoric acid wash solution
- Scintillation counter and vials

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, histone H3 substrate, and the inhibitor compound at various concentrations.
- Enzyme Addition: Add recombinant haspin kinase to the reaction mixture to initiate the reaction.
- Phosphorylation Reaction: Add a mixture of unlabeled ATP and [y-32P]ATP to start the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper multiple times with phosphoric acid solution to remove unincorporated [y-32P]ATP.

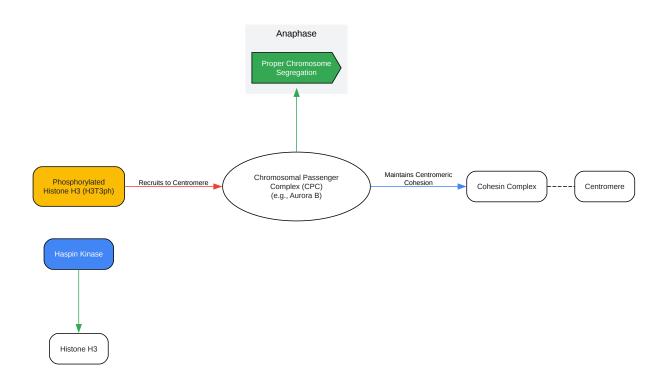


- Quantification: Measure the amount of radioactivity incorporated into the histone H3 substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Visualizations Haspin Kinase Signaling Pathway in Mitosis

The following diagram illustrates the central role of haspin kinase in the mitotic signaling cascade.





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Caption: Haspin kinase phosphorylates Histone H3 at Thr3, initiating a cascade that ensures proper chromosome cohesion and segregation during mitosis.

Experimental Workflow for Haspin Inhibitor Screening

The diagram below outlines the typical workflow for screening and characterizing haspin kinase inhibitors.



Caption: A typical workflow for the discovery and development of haspin kinase inhibitors, from initial screening to in vivo validation.

Conclusion

LDN-209929 and its analogues represent a significant advancement in the development of selective haspin kinase inhibitors. The structure-activity relationship studies of the acridine series have provided valuable insights for designing compounds with improved potency and selectivity. The availability of robust in vitro and cell-based assays is crucial for the continued exploration of haspin inhibitors as potential therapeutics. The detailed understanding of haspin's role in the mitotic signaling pathway further solidifies its position as a promising target for anti-cancer drug development. Future research will likely focus on discovering novel scaffolds, further optimizing selectivity, and evaluating the in vivo efficacy of these promising compounds.

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